Cholesteryl heptadecanoate Cholesteryl heptadecanoate Cholesteryl heptadecanoate is a cholesterol ester obtained by the formal condensation of cholesterol with margaric acid. It has a role as a mouse metabolite. It derives from a heptadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 24365-37-5
VCID: VC0163170
InChI: InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
SMILES: CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Molecular Formula: C44H78O2
Molecular Weight: 639.1 g/mol

Cholesteryl heptadecanoate

CAS No.: 24365-37-5

Reference Standards

VCID: VC0163170

Molecular Formula: C44H78O2

Molecular Weight: 639.1 g/mol

Cholesteryl heptadecanoate - 24365-37-5

CAS No. 24365-37-5
Product Name Cholesteryl heptadecanoate
Molecular Formula C44H78O2
Molecular Weight 639.1 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate
Standard InChI InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Standard InChIKey PPQNZVDOBYGOLY-BFGJSWSOSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
SMILES CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Canonical SMILES CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Description Cholesteryl heptadecanoate is a cholesterol ester obtained by the formal condensation of cholesterol with margaric acid. It has a role as a mouse metabolite. It derives from a heptadecanoic acid.
Synonyms cholest-5-en-3-ol (3β)-3-heptadecanoate
PubChem Compound 14077841
Last Modified Nov 11 2021
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